molecular formula C7H13BrF2 B2783649 1-Bromo-3,3-difluoro-2,2-dimethylpentane CAS No. 2031258-76-9

1-Bromo-3,3-difluoro-2,2-dimethylpentane

Cat. No. B2783649
CAS RN: 2031258-76-9
M. Wt: 215.082
InChI Key: GTUXEJRKCHCURJ-UHFFFAOYSA-N
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Description

1-Bromo-3,3-difluoro-2,2-dimethylpentane is a chemical compound with the molecular formula C7H13BrF2 . It has a molecular weight of 215.08 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13BrF2/c1-4-7(9,10)6(2,3)5-8/h4-5H2,1-3H3 . This code provides a specific description of the molecule’s structure.

Mechanism of Action

The mechanism of action of 1-bromo-3,3-difluoro-2,2-dimethylpentane is not fully understood. However, it is believed to act as a halogenating agent, adding halogens to other organic compounds in chemical reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it is known to be toxic and should be handled with care.

Advantages and Limitations for Lab Experiments

One advantage of using 1-bromo-3,3-difluoro-2,2-dimethylpentane in lab experiments is its ability to act as a halogenating agent, which can be useful in organic synthesis reactions. However, its toxicity and potentially hazardous properties make it a challenging compound to handle in the lab.

Future Directions

There are several future directions for research involving 1-bromo-3,3-difluoro-2,2-dimethylpentane. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, more research is needed to understand the mechanism of action and potential applications of this compound in various fields, including pharmaceuticals and materials science. Finally, more research is needed to determine the potential risks associated with exposure to this compound and to develop safe handling procedures for lab use.

Synthesis Methods

1-Bromo-3,3-difluoro-2,2-dimethylpentane can be synthesized through a multi-step process. The first step involves the reaction of 2,2-dimethylpentane-1,3-diol with hydrogen bromide to produce 1-bromo-3,3-dimethyl-2-methylenepentane. This intermediate compound is then reacted with hydrogen fluoride to produce this compound.

Scientific Research Applications

1-Bromo-3,3-difluoro-2,2-dimethylpentane is commonly used in scientific research applications due to its unique properties. It is used as a reagent in organic synthesis reactions, particularly in the synthesis of pharmaceutical compounds. It is also used as a building block in the synthesis of other organobromine compounds.

properties

IUPAC Name

1-bromo-3,3-difluoro-2,2-dimethylpentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrF2/c1-4-7(9,10)6(2,3)5-8/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUXEJRKCHCURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)(C)CBr)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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